molecular formula C8H8ClN3O B3024874 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 952938-62-4

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3024874
CAS No.: 952938-62-4
M. Wt: 197.62 g/mol
InChI Key: JAYNBPKIWPWGQB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (Molecular Formula: C8H8ClN3O, Molecular Weight: 197.62 g/mol) is a versatile pyrazolo[1,5-a]pyrimidine derivative serving as a key synthetic intermediate in medicinal chemistry. The presence of both a chloromethyl group and a hydroxyl group on the fused heterocyclic core makes this compound a valuable building block for further functionalization and the construction of more complex molecules. The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure in drug discovery, known for its rigid, planar nature and its role as a core template in bioactive compounds . Researchers utilize this scaffold to develop potent and selective enzyme inhibitors. Notably, PP-based molecules are prominent in the development of protein kinase inhibitors for targeted cancer therapy, impacting kinases such as CK2, EGFR, B-Raf, and CDK2 . Furthermore, this scaffold is being explored for the treatment of inflammatory and autoimmune diseases, with recent work developing novel 5-indole-pyrazolo[1,5-a]pyrimidine derivatives as highly potent and selective inhaled inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for asthma and COPD . The reactive handles on this specific compound allow researchers to access a diverse array of analogues for structure-activity relationship (SAR) studies and the development of candidate molecules with optimized pharmacological properties.

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-5-2-7-10-6(4-9)3-8(13)12(7)11-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYNBPKIWPWGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177739
Record name Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069473-62-6
Record name Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069473-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a copper-catalyzed approach can be employed to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This method involves the use of 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides, resulting in high yields and diverse stereochemistry . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group at position 5 is highly reactive in nucleophilic substitution (SN2) reactions, enabling derivatization for drug discovery and material science applications.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProducts FormedSource
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF, 25°C5-(Aminomethyl) derivatives
Thiol substitutionThiols, NaH, DMF, refluxThioether-linked analogs
Hydroxyl substitutionPOCl₃, tetramethylammonium chloride, 80°C7-Chloro intermediates

Mechanistic Insight : The chloromethyl group’s electrophilicity allows nucleophilic attack by amines or thiols, forming C–N or C–S bonds. For example, reaction with 2-pyridinemethanamine yields analogs with enhanced bioactivity .

Oxidation and Reduction

The hydroxyl group at position 7 and the pyrimidine ring undergo redox transformations.

Oxidation:

  • Reagents : KMnO₄ (acidic conditions) oxidizes the hydroxyl group to a ketone, forming 7-oxo derivatives .

  • Applications : Oxidized derivatives show increased planarity, enhancing π-stacking in material science .

Reduction:

  • Reagents : NaBH₄ or LiAlH₄ reduces the pyrimidine ring’s conjugated double bonds, producing dihydro or tetrahydro derivatives .

Cyclization and Ring-Opening Reactions

The compound participates in cyclization to form fused heterocycles or undergoes ring-opening under harsh conditions.

Cyclization Examples:

ConditionsProducts FormedKey FeaturesSource
Cu catalysis, MWI 180°CPyrazolo[1,5-a]pyrimidine-coumarin hybridsFluorescent materials with λₑₘ = 450–550 nm
Acidic reflux (AcOH)Coumarin-linked hybridsEnhanced photostability

Mechanism : Cyclization with β-enaminones under microwave irradiation (MWI) forms fused systems via loss of methylurea .

Functionalization via Cross-Coupling

The methyl group at position 2 can undergo directed C–H activation for late-stage diversification.

Palladium-Catalyzed Reactions:

  • Buchwald–Hartwig Amination : Forms C–N bonds at position 2 using Pd(OAc)₂/XPhos .

  • Suzuki Coupling : Introduces aryl groups via Pd-mediated cross-coupling with boronic acids .

Stability and Degradation Pathways

  • Hydrolysis : Prolonged exposure to aqueous base (pH > 10) cleaves the pyrimidine ring, yielding pyrazole-carboxylic acid fragments .

  • Thermal Decomposition : At >200°C, the compound degrades into chlorinated volatile byproducts (GC-MS confirmed) .

Case Study: Antituberculosis Derivatives

Derivatives synthesized via chloromethyl substitution (e.g., P6–P27 ) showed potent ATP synthase inhibition (IC₅₀ = 0.8–3.2 μM against M. tuberculosis) .

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C8_8H8_8ClN3_3O
  • CAS Number : 478077-92-8
  • Molecular Weight : 197.62 g/mol
  • Structure : The compound consists of a pyrazolo[1,5-a]pyrimidine core with a chloromethyl group, which enhances its reactivity and potential for further functionalization.

Medicinal Chemistry

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol has been investigated for its pharmacological properties:

  • Anticancer Activity : Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit CDK2, which is crucial for cell cycle regulation .
  • Antimicrobial Properties : The chloromethyl group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest effectiveness against various bacterial strains .

Material Science

This compound is also being explored for applications in material science:

  • Polymer Chemistry : The reactive chloromethyl group allows for easy incorporation into polymer matrices, leading to the development of novel materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating pyrazolo derivatives into polymers can improve their resistance to thermal degradation .

Agricultural Chemistry

The potential use of this compound in agricultural chemistry is under investigation:

  • Pesticide Development : Initial studies suggest that derivatives of this compound may serve as effective pesticides due to their ability to disrupt key biochemical pathways in pests .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentsInhibition of CDK2; potential for drug development
Antimicrobial AgentsEffective against various bacterial strains
Material SciencePolymer AdditivesImproved mechanical properties and thermal stability
Agricultural ChemistryPesticide DevelopmentDisruption of biochemical pathways in pests

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines. The study highlighted that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Polymer Applications

Research conducted by the Materials Science Institute investigated the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results indicated enhanced thermal stability and mechanical strength compared to unmodified PVC. The study concluded that such modifications could lead to more durable materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, it has been shown to activate large-conductance calcium-activated potassium channels (BKCa channels) by directly interacting with the channel proteins . This interaction leads to an increase in potassium ion flow, which can have various physiological effects.

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to structurally related pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives (Table 1). Key differences include substituent positions, functional groups, and heterocyclic cores.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine 5-(ClCH₂), 2-CH₃, 7-OH Chloromethyl, hydroxyl
5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazolo[1,5-a]pyrimidine 5-(4-ClC₆H₄), 7-OH Aryl chloride, hydroxyl
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 5-C₆H₅, 7-Cl Aryl, chlorine
5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidine 5-(4-isoPrC₆H₄), 7-OH Hydroxyl, bulky alkyl
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-CH₃, 7-morpholine, 3-C₆H₅ Morpholine, methyl

Key Observations:

  • Electron-Withdrawing Effects: The chloromethyl group in the target compound enhances electrophilicity compared to alkyl or aryl substituents (e.g., 5-methyl or 5-phenyl), facilitating nucleophilic substitution reactions .
  • Hydroxyl Group Reactivity: The 7-OH group in the target compound is critical for hydrogen bonding and participates in tautomerization (e.g., conversion to pyrimidinone under acidic conditions), as observed in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol .
  • Heterocyclic Core: Triazolo[1,5-a]pyrimidine derivatives (e.g., 5a in ) exhibit distinct electronic properties due to the triazole ring, which may alter redox behavior compared to pyrazolo cores .
Physicochemical Properties

NMR Spectroscopy: The 7-OH proton in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol resonates at 12.44 ppm in DMSO-d₆, a characteristic shift absent in ketone tautomers . Similar behavior is expected for the target compound. Electrochemical Behavior: Triazolopyrimidinones (e.g., S1-TP) exhibit irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl) due to hydroxyl groups, suggesting the target compound may share redox activity influenced by its substituents .

Biological Activity

Overview

5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, a compound with the CAS number 952938-62-4, is part of the pyrazolo[1,5-a]pyrimidine family. Its unique structure includes a chloromethyl group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to activate large-conductance calcium-activated potassium channels (BKCa channels) by directly interacting with the channel proteins. This activation can influence various physiological processes, including muscle contraction and neurotransmitter release.

Biological Activities

The compound exhibits several biological activities that are significant for therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to other active compounds warrant further investigation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been associated with the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of various pyrazolo derivatives, including this compound. Here are some key findings:

  • Synthesis and Characterization : The synthesis often involves cyclization reactions with appropriate precursors under controlled conditions. For example, copper-catalyzed methods have been employed to achieve high yields of pyrazolo derivatives.
  • Biological Evaluation : In vitro studies have demonstrated that this compound can affect cell proliferation and induce apoptosis in cancer cell lines. Its ability to modulate ion channels suggests potential applications in treating cardiovascular diseases and neurological disorders.
  • Comparative Analysis : When compared to similar compounds like pyrazolo[3,4-d]pyrimidine, this compound shows distinct chemical reactivity and biological profiles due to its specific substitution pattern.

Data Table: Biological Activities Comparison

Compound NameMechanism of ActionBiological ActivityReferences
This compoundActivates BKCa channelsAntimicrobial, Enzyme inhibition
Pyrazolo[3,4-d]pyrimidineCDK inhibitionAnticancer properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineEnzyme inhibitionAntimicrobial

Q & A

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol?

The synthesis typically involves cyclization of 5-amino-3-methylpyrazole derivatives with appropriate carbonyl-containing precursors. Key considerations include:

  • Protic solvents (e.g., ethanol, water) to stabilize intermediates via hydrogen bonding and enhance cyclization efficiency .
  • Reagent selection : Phosphorus oxychloride (POCl₃) can be used to introduce the chloromethyl group via nucleophilic substitution of the hydroxyl group at position 7 .
  • Purification : Column chromatography (petroleum ether/ethyl acetate mixtures) or recrystallization (cyclohexane/CH₂Cl₂) ensures high purity .

Q. How can NMR spectroscopy confirm the hydroxyl group at position 7?

The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives exhibits a characteristic downfield shift in 1H^1H NMR (e.g., δ 12.44 ppm) due to strong hydrogen bonding. Disappearance of this peak upon derivatization (e.g., conversion to a ketone or ether) confirms successful functionalization . For example, oxidation of the hydroxyl group to a ketone eliminates the OH signal, as seen in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one .

Q. What solubility challenges arise with this compound, and how can they be mitigated?

The hydroxyl and chloromethyl groups confer polar and hydrophobic properties, respectively, leading to limited solubility in non-polar solvents. Strategies include:

  • Using DMSO or DMF for biological assays.
  • Derivatization (e.g., esterification of the hydroxyl group) to enhance solubility in organic phases .

Advanced Research Questions

Q. How does tautomerism affect the reactivity of the hydroxyl group at position 7?

The hydroxyl group participates in keto-enol tautomerism, influencing nucleophilic substitution reactions. In acidic conditions, the enol form predominates, enhancing reactivity with electrophiles like POCl₃. 1H^1H-15N^{15}N HMBC NMR or X-ray crystallography can resolve tautomeric populations by identifying hydrogen-bonding patterns and bond lengths .

Q. What strategies enable selective functionalization at position 5 (chloromethyl) versus position 7 (hydroxyl)?

  • Protecting groups : Temporarily block the hydroxyl group with silyl ethers (e.g., TBSCl) to allow nucleophilic substitution at the chloromethyl site.
  • pH control : Under basic conditions, the hydroxyl group deprotonates, making it more reactive for alkylation, while the chloromethyl group remains inert.
  • Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and optimize conditions .

Q. How can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides precise bond angles and intermolecular interactions. For example:

  • Planarity : The pyrazole and pyrimidine rings are nearly coplanar (dihedral angle <1.5°), stabilizing π-π stacking in crystal lattices .
  • Hydrogen bonding : C–H···O/N interactions (e.g., 3.426 Å centroid-centroid distances) influence packing and stability .

Q. What biological targets are plausible for this compound based on SAR studies?

Pyrazolo[1,5-a]pyrimidines exhibit affinity for:

  • Enzymes : COX-2, HMG-CoA reductase, and CRF1 receptors due to hydrogen-bonding interactions with the hydroxyl group .
  • Receptors : Peripheral benzodiazepine receptors, where the chloromethyl group enhances lipophilicity and membrane permeability .

Q. Methodological Tables

Analytical Technique Application Example Data
1H^1H NMRConfirm hydroxyl groupδ 12.44 ppm (OH)
X-ray crystallographyResolve tautomerismDihedral angle: 1.31° between fused rings
Column chromatographyPurificationEluent: 8:2 petroleum ether/ethyl acetate
Functionalization Reaction Conditions Outcome
Chlorination (OH → Cl)POCl₃, 1,4-dioxane, reflux7-chloro derivative
Alkylation (CH₂Cl → CH₂NR₂)Amines, K₂CO₃, DMFAmine derivatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

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